molecular formula C15H13ClF2N2O B4648849 N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea

N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea

Cat. No. B4648849
M. Wt: 310.72 g/mol
InChI Key: QGEILCUFYXWLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a chemical compound that is widely used in scientific research. It is a urea derivative that has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including thymidylate synthase and dihydrofolate reductase. It has also been shown to inhibit the activity of several cytokines and growth factors involved in inflammation and fibrosis.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is its potential therapeutic applications in various diseases. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-fibrotic effects. However, one of the limitations of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is its toxicity. It has been shown to be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the study of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more potent and selective analogs of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea with reduced toxicity. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea in humans.
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a chemical compound that has potential therapeutic applications in various diseases. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-fibrotic effects. Further research is needed to fully understand its mechanism of action and develop more potent and selective analogs with reduced toxicity. Clinical trials are also needed to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung and liver diseases.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O/c16-11-3-6-14(13(18)9-11)20-15(21)19-8-7-10-1-4-12(17)5-2-10/h1-6,9H,7-8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEILCUFYXWLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)NC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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